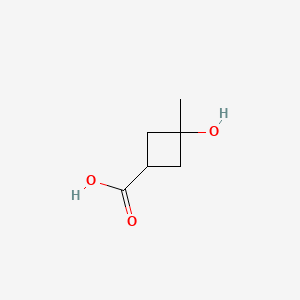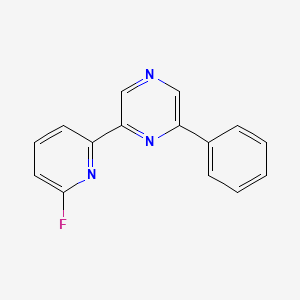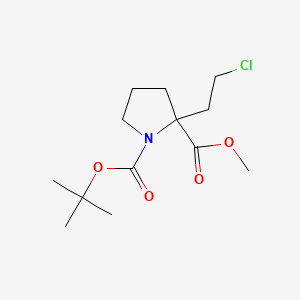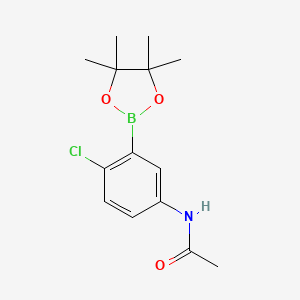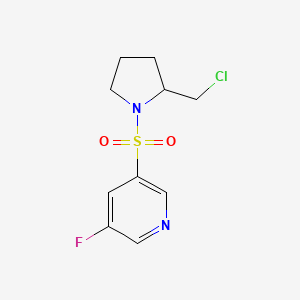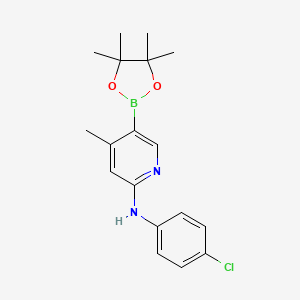
CNAdeCba
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is commonly found in certain cyanobacteria and algae, such as Spirulina and Porphyra tenera . Unlike vitamin B12, pseudovitamin B12 cannot be utilized by the human body for essential metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: CNAdeCba is synthesized by certain bacteria, including Propionibacterium freudenreichii, under specific growth conditions. The production involves fermentation processes where the bacteria are cultured in media supplemented with cobalt and 5,6-dimethylbenzimidazole . The presence of these supplements significantly enhances the yield of pseudovitamin B12.
Industrial Production Methods: Industrial production of pseudovitamin B12 typically involves large-scale fermentation using food-grade bacteria like Propionibacterium freudenreichii. The fermentation is carried out in controlled environments, often mimicking cheese production conditions, to optimize the yield of pseudovitamin B12 . The product is then purified using techniques such as ultra-high-performance liquid chromatography (UHPLC).
Chemical Reactions Analysis
Types of Reactions: CNAdeCba undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding its behavior in different environments and its interaction with other compounds.
Common Reagents and Conditions: Common reagents used in the reactions involving pseudovitamin B12 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of pseudovitamin B12 depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of hydroxocobalamin, while reduction reactions can produce various reduced forms of the compound .
Scientific Research Applications
CNAdeCba has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the behavior of cobalamin analogues. In biology, it serves as a tool to investigate the metabolic pathways involving cobalamin-dependent enzymes . In medicine, pseudovitamin B12 is used in research to understand its potential inhibitory effects on the absorption and utilization of vitamin B12 in the human body .
Mechanism of Action
The mechanism of action of pseudovitamin B12 involves its interaction with cobalamin-dependent enzymes. unlike vitamin B12, pseudovitamin B12 does not activate these enzymes. For instance, it does not function as a coenzyme for methionine synthase or methylmalonyl-CoA mutase, which are crucial for DNA synthesis and fatty acid metabolism . Instead, pseudovitamin B12 may inhibit the absorption of vitamin B12 by competing for binding sites on transcobalamin II, a protein responsible for transporting vitamin B12 in the bloodstream .
Comparison with Similar Compounds
CNAdeCba is often compared with other cobalamin analogues, such as methylcobalamin, cyanocobalamin, and hydroxocobalamin. These compounds are biologically active forms of vitamin B12 and are essential for various metabolic processes in the human body . In contrast, pseudovitamin B12 is biologically inactive and cannot be utilized by humans. This distinction highlights the uniqueness of pseudovitamin B12 and its potential impact on vitamin B12 metabolism .
List of Similar Compounds:- Methylcobalamin
- Cyanocobalamin
- Hydroxocobalamin
- Adenosylcobalamin
This compound’s structural similarity to these compounds makes it an interesting subject for research, particularly in understanding the nuances of cobalamin metabolism and its implications for human health .
Properties
CAS No. |
13408-75-8 |
|---|---|
Molecular Formula |
C59H83CoN17O14P-3 |
Molecular Weight |
1344.325 |
IUPAC Name |
[(2R,3S,4R,5S)-5-(6-aminopurin-7-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cobalt;cyanide |
InChI |
InChI=1S/C58H85N16O14P.CN.Co/c1-26(87-89(84,85)88-47-34(23-75)86-53(46(47)83)74-25-69-52-45(74)51(65)67-24-68-52)22-66-42(82)16-17-55(6)32(18-39(62)79)50-58(9)57(8,21-41(64)81)31(12-15-38(61)78)44(73-58)28(3)49-56(7,20-40(63)80)29(10-13-36(59)76)33(70-49)19-35-54(4,5)30(11-14-37(60)77)43(71-35)27(2)48(55)72-50;1-2;/h19,24-26,29-32,34,46-47,50,53,75,83H,10-18,20-23H2,1-9H3,(H17,59,60,61,62,63,64,65,66,67,68,70,71,72,73,76,77,78,79,80,81,82,84,85);;/q;-1;/p-2/t26-,29-,30-,31-,32+,34-,46-,47-,50-,53+,55-,56+,57+,58+;;/m1../s1 |
InChI Key |
SHOUIHFMLRXHEY-IOOXTKEKSA-L |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=C7C(=NC=N8)N)CO.[C-]#N.[Co] |
Synonyms |
pseudovitamin B12 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-chloroimidazo[1,2-A]pyridine](/img/structure/B577394.png)
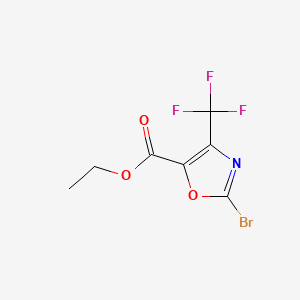
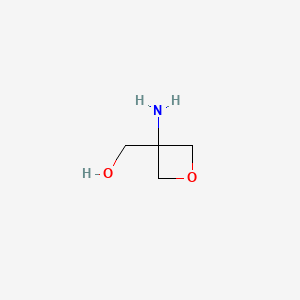
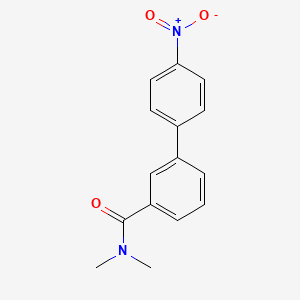
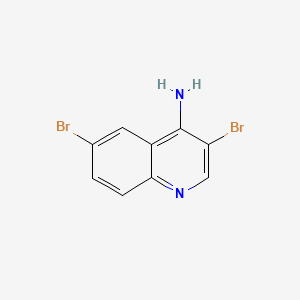
![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)

![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)
